2-Bromophenanthrene

Übersicht

Beschreibung

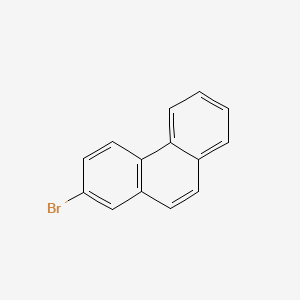

2-Bromophenanthrene is an organic compound with the molecular formula C14H9Br. It is a derivative of phenanthrene, where a bromine atom is substituted at the second position of the phenanthrene ring system. This compound is a white to almost white powder or crystal and is used in various chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenanthrene typically involves the bromination of phenanthrene. One common method is the electrophilic bromination reaction, where phenanthrene is treated with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the bromine is added slowly to control the reaction rate. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization to achieve the desired quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution reactions with strong nucleophiles. A notable example is its reaction with magnesium in the presence of ethyl bromide and iodine, forming a Grignard reagent. This intermediate can be further quenched to synthesize derivatives such as phenanthrene-9-aldehyde ( ).

Table 1: Nucleophilic Substitution Reactions

| Reagents/Conditions | Product | Key Observations | Reference |

|---|---|---|---|

| Mg, ethyl bromide, iodine, THF | Phenanthrene-9-aldehyde | Requires initiation with iodine; Grignard intermediate confirmed via quenching studies |

Radical-Mediated Annulation Reactions

2-Bromophenanthrene reacts with vinylacetylene under low-temperature (10 K) gas-phase conditions to form polycyclic aromatic hydrocarbons (PAHs) via a barrierless mechanism. This process involves radical intermediates and van der Waals complexes, leading to isomer-selective products such as benz[a]anthracene, phenacene, and helicene ( , , ).

Table 2: Annulation with Vinylacetylene

| Reactant | Conditions | Major Products | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Vinylacetylene | Gas-phase, 10 K, radical initiation | Benz[a]anthracene, helicenes | Submerged energy barriers enable exoergic pathways | , , |

Palladium-Catalyzed Cycloaddition Reactions

In the presence of palladium catalysts, this compound participates in three-component Diels-Alder reactions with aryl bromides and vinylacetylene. These reactions yield ortho-quinodimethanes (o-QDMs) and subsequent cycloadducts, with isolated yields ranging from 44% to 68% ( ).

Table 3: Palladium-Catalyzed Diels-Alder Reactions

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aryl bromides, vinylacetylene | Pd catalyst, 80°C, DMF | o-QDMs, cycloadducts | 44–68% |

Comparative Reactivity Insights

- Electrophilic Substitution : The bromine atom enhances reactivity toward nucleophiles, enabling adduct formation with proteins and enzymes in biological systems ( ).

- Steric and Electronic Effects : Reactions at the 2-position are influenced by the phenanthrene backbone’s planar structure, which facilitates π-π interactions in annulation pathways ( ).

Environmental and Synthetic Implications

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Bromophenanthrene

The synthesis of this compound typically involves the bromination of phenanthrene, often through electrophilic substitution reactions. The common method includes treating phenanthrene with bromine in a solvent such as carbon tetrachloride under reflux conditions. The reaction is carefully controlled to ensure high yield and purity, followed by purification techniques like recrystallization.

This compound finds extensive applications across various scientific fields, including chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies : Its electrophilic nature allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes.

Biology

- Biochemical Interactions : Research has indicated that this compound interacts with biological systems, particularly in studies involving polycyclic aromatic hydrocarbons (PAHs) and their effects on cellular mechanisms.

- Toxicological Studies : The compound is used to investigate the toxicity mechanisms of brominated PAHs, contributing to environmental health research.

Medicine

- Pharmaceutical Synthesis : It acts as a precursor in the development of pharmaceutical compounds, particularly those targeting cancer and other diseases.

- Potential Therapeutic Applications : Studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Industry

- Production of Dyes and Plastics : The compound is utilized in the manufacture of various dyes and plastic materials due to its chemical stability and reactivity.

The biological activity of this compound is primarily attributed to its electrophilic characteristics, enabling it to interact with nucleophiles such as proteins and nucleic acids. This interaction can lead to significant biochemical changes that may have implications for health and disease.

Comparative Analysis with Related Compounds

This compound can be compared with other brominated compounds like 9-bromophenanthrene and chlorinated analogs. Each compound exhibits distinct reactivity profiles due to differences in substitution patterns.

| Compound | Substitution Position | Unique Properties |

|---|---|---|

| This compound | 2nd Position | Enhanced electrophilicity; used in organic synthesis |

| 9-Bromophenanthrene | 9th Position | Different reactivity; applications in polymer chemistry |

| 2-Chlorophenanthrene | 2nd Position | Chlorine substitution alters reactivity compared to bromine |

Case Study 1: Toxicity Assessment

A study conducted on the environmental impact of brominated PAHs demonstrated that compounds like this compound contribute significantly to atmospheric pollution. Analytical methods such as gas chromatography coupled with mass spectrometry were employed to assess deposition fluxes in various environments, highlighting the need for further research into their ecological effects .

Case Study 2: Pharmaceutical Development

Research exploring the synthesis of novel anticancer agents derived from this compound indicated promising results against specific cancer cell lines. The compound's ability to induce apoptosis was linked to its electrophilic nature, making it a candidate for further medicinal chemistry studies .

Wirkmechanismus

The mechanism of action of 2-Bromophenanthrene involves its ability to undergo electrophilic substitution reactions due to the presence of the bromine atom. The bromine atom makes the compound more reactive towards nucleophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Phenanthrene: The parent compound without the bromine substitution.

9-Bromophenanthrene: Another brominated derivative with the bromine atom at the ninth position.

2-Chlorophenanthrene: A similar compound with a chlorine atom instead of bromine at the second position.

Uniqueness: 2-Bromophenanthrene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the second position makes it distinct from other brominated phenanthrene derivatives and allows for specific chemical transformations .

Biologische Aktivität

2-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex biological interactions and potential applications in various fields, including medicinal chemistry and environmental science. This article aims to explore the biological activity of this compound, focusing on its biochemical interactions, mechanisms of action, and potential implications in health and disease.

This compound has the molecular formula C₁₄H₉Br. It features a phenanthrene backbone with a bromine atom attached at the 2-position, which influences its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to participate in various biochemical reactions. The presence of the bromine atom enhances its reactivity towards nucleophiles, facilitating electrophilic substitution reactions. This characteristic enables this compound to interact with proteins, enzymes, and nucleic acids, potentially leading to significant biochemical changes.

Key Mechanisms:

- Electrophilic Substitution : The bromine atom makes the compound reactive towards nucleophiles, which can alter cellular functions.

- Protein Adduct Formation : this compound can form adducts with proteins, influencing their activity and stability.

- Oxidative Stress Induction : Interactions with cellular components may induce oxidative stress, affecting gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction suggests potential implications for drug metabolism and toxicity studies.

- Toxicological Effects : As a member of the PAH family, this compound is associated with toxicological effects in living organisms. It may contribute to mutagenesis and carcinogenesis due to its ability to form reactive intermediates that can damage DNA .

- Potential Anticancer Properties : Some studies suggest that brominated PAHs may exhibit anticancer properties through mechanisms involving the inhibition of tumor growth or modulation of signaling pathways. However, specific research on this compound's anticancer effects remains limited .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Protein Interactions : Research demonstrated that this compound derivatives could form stable adducts with proteins, impacting their function. This study highlighted the potential use of these compounds in drug design and toxicity assessments.

- Environmental Impact Studies : Investigations into the atmospheric deposition of brominated PAHs revealed that compounds like this compound are persistent organic pollutants that can accumulate in ecosystems, posing risks to wildlife and human health .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTPFYJEKHTINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500238 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62162-97-4 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research abstract [] doesn't delve into the specific conditions favoring 2-bromophenanthrene formation during 9,10-dihydrophenanthrene bromination, it does highlight this as a noteworthy observation. It's likely that factors such as reaction temperature, solvent polarity, and the concentration of the brominating agent could influence the reaction pathway and lead to varying amounts of this compound. Further investigation into the reaction mechanism and optimization studies would be needed to understand and control the selectivity of this bromination reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.